molecular formula C26H26N4O5S2 B2759787 ethyl 4-(4-{[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 477567-16-1

ethyl 4-(4-{[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2759787
CAS No.: 477567-16-1
M. Wt: 538.64
InChI Key: PQNLGWCJAPUXGE-RFBIWTDZSA-N
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Description

ethyl 4-(4-{[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound is particularly notable for its potential in drug discovery and development due to its distinctive chemical properties.

Scientific Research Applications

ethyl 4-(4-{[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its potential in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Preparation Methods

The synthesis of ethyl 4-(4-{[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves several steps, typically starting with the preparation of the benzothiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Commonly using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Typically involving reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often facilitated by halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In antitumor research, it might interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

ethyl 4-(4-{[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can be compared with other benzothiazole derivatives, such as:

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    6-Bromo-2-benzothiazolamine: Investigated for its potential as an antitumor agent.

    Benzothiazole-2-sulfonamide: Explored for its antimicrobial properties.

The uniqueness of this compound lies in its complex structure, which allows for a diverse range of applications and interactions with various molecular targets.

Properties

IUPAC Name

ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S2/c1-3-35-26(32)29-14-16-30(17-15-29)37(33,34)20-11-8-19(9-12-20)24(31)27-25-28(2)23-21-7-5-4-6-18(21)10-13-22(23)36-25/h4-13H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNLGWCJAPUXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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